tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloropyrimidine moiety, and a piperazine ring. Its molecular formula is C14H22ClN3O2, and it is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 2-chloropyrimidine, which is then reacted with a suitable piperazine derivative. The tert-butyl group is introduced through a tert-butylation reaction, often using tert-butyl chloroformate as the reagent. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, N-oxides, secondary amines, and carboxylic acids .
Scientific Research Applications
tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chloropyrimidine moiety is often responsible for the binding affinity, while the piperazine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-chloropyrimidin-4-yl)carbamate: Similar structure but lacks the piperazine ring.
tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate: Similar structure but contains a piperidine ring instead of a piperazine ring.
Uniqueness
tert-Butyl 4-((2-chloropyrimidin-4-yl)methyl)-2-methylpiperazine-1-carboxylate is unique due to its combination of a chloropyrimidine moiety and a piperazine ring, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H23ClN4O2 |
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Molecular Weight |
326.82 g/mol |
IUPAC Name |
tert-butyl 4-[(2-chloropyrimidin-4-yl)methyl]-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H23ClN4O2/c1-11-9-19(10-12-5-6-17-13(16)18-12)7-8-20(11)14(21)22-15(2,3)4/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
FDSYNLQCFJVWNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
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